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Compound of Interest

Compound Name: Neuroprotectin B

Cat. No.: B15560141

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the
stereocontrolled synthesis of Complestatin B, a complex chlorinated cyclic peptide with
significant biological activities. The synthesis is based on the innovative strategies developed
by the Boger group, which hinge on a highly selective intramolecular Larock indole synthesis.

Introduction

Complestatin B, along with its precursor Complestatin (also known as Chloropeptin II), has
garnered significant interest in the scientific community due to its diverse biological profile. It
has been identified as an inhibitor of the human complement pathway, HIV-1 integrase, and
bacterial fatty acid synthesis.[1][2][3] The intricate molecular architecture of Complestatin B,
characterized by a strained macrocyclic system and multiple stereocenters, presents a
formidable challenge for synthetic chemists. This document outlines a successful and
stereocontrolled total synthesis, culminating in the production of Complestatin B.[4][5][6]

The key features of the synthetic approach include:

e An atropisomer-selective intramolecular Larock indole synthesis to construct a key
macrocyclic ring system.[1][7][8][9]

e A modular approach allowing for the potential synthesis of various analogues.[7]
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» Alate-stage, two-step, single-pot oxidation of Complestatin to yield Complestatin B.[4][5][6]

Synthetic Strategy Overview

The total synthesis of Complestatin B begins with the construction of its precursor,
Complestatin. The core of this strategy is the formation of the DEF ring system via an
intramolecular Larock indole synthesis, followed by the introduction of the ABCD ring system
through an aromatic nucleophilic substitution reaction for biaryl ether formation.[8][9] Finally, a
divergent oxidation of the indole moiety in Complestatin affords Complestatin B.[4][5][6]

Logical Relationship of Synthetic Stages
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Caption: Overall synthetic workflow for Complestatin B.

Key Experimental Protocols

Atroposelective Intramolecular Larock Indole Synthesis
for DEF Ring Formation

This pivotal step establishes the stereochemistry of the biaryl linkage in the DEF macrocycle.
The use of a triethylsilyl (TES) group on the alkyne directs the regioselectivity of the cyclization,
and an N-acetyl protecting group on the aniline enhances the atropodiastereoselectivity.[7][8]

Protocol: A solution of the acyclic precursor (containing the 2-bromoaniline and TES-alkyne
moieties) in a suitable solvent (e.g., DMF) is treated with a palladium(0) catalyst, such as
Pd(PPhs)4, and a base (e.g., K2COs). The reaction mixture is heated to facilitate the
intramolecular cyclization. The reaction progress is monitored by TLC or LC-MS. Upon
completion, the product is isolated and purified by column chromatography.

Key Data:
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Atropodiastereoselectivity

Step Yield
(R:S)

| Larock Macrocyclization (DEF Ring) | 89% | 4:1 |

Data extracted from the first total synthesis of Chloropeptin Il (Complestatin).[8]

Macrocyclization for ABCD Biaryl Ether Ring System

Following the formation of the DEF ring system, the ABCD macrocycle is constructed via an
intramolecular aromatic nucleophilic substitution reaction.

Protocol: The substrate, containing a phenol and an o-fluoronitroaromatic moiety, is dissolved
in anhydrous THF.[1] To this solution, K2COs (10 equivalents), 4A molecular sieves, and 18-
crown-6 are added. The reaction mixture is heated at 60 °C for 12 hours.[1] The product, a
mixture of atropisomers, is then isolated and purified. The subsequent removal of the nitro
group is achieved in a two-step procedure using SnClz followed by t-BuONO and H3PO: in
THF.[1]

Key Data:

Step Yield Atropisomeric Ratio

ABCD Ring Closure (Biaryl

. up to 95% 5:1
Ether Formation)

| Nitro Group Removal (Two Steps) | 90% | - |

Data from the second generation total synthesis of Complestatin.[1]

Synthesis of Complestatin B via Oxidation of
Complestatin

Complestatin B is obtained from Complestatin through a two-step, single-pot oxidation of the
indole ring.[4][5][6] This transformation introduces a hydroxyl group at the C3 position and a
carbonyl at the C2 position of the indole.
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Protocol: To a solution of Complestatin in a mixture of THF and water, N-chlorosuccinimide
(NCS) is added to form the chlorohydrin intermediate. Following this, Cs2COs in a DMF/water
mixture is added to the same pot to facilitate the conversion to the 3-hydroxy-2-oxindole,
yielding Complestatin B.[4][5][6]

Key Data:

Precursor Reagents Product Yield

| Complestatin | 1. NCS, THF/H202. Cs2COs, DMF/H20 | Complestatin B | Not explicitly stated
in the provided text, but described as a direct conversion. |

This protocol is based on the reported synthesis and stereochemical determination of
Complestatin A and B.[4][5][6]

Signaling Pathways and Biological Activity

Complestatin and its derivatives exhibit a range of biological activities, making them attractive
candidates for drug development.

o Anti-HIV Activity: Complestatin shows promising activity against HIV infectivity and inhibits
HIV-1 integrase.[1][4][7]

o Antibacterial Activity: It is a potent inhibitor of Staphylococcus aureus enoyl-acyl carrier
protein reductase (Fabl), a key enzyme in bacterial fatty acid synthesis.[3] This leads to
antibacterial activity against Gram-positive bacteria, including methicillin-resistant S. aureus
(MRSA).[3][10]

o Complement Inhibition: Complestatin was initially discovered as a potent inhibitor of the
alternative pathway of the human complement system.[1][2]

Proposed Mechanism of Antibacterial Action

; Enoyl-ACP Reductase - | Fatty Acid - .
L (Fabl) >| synthesis >| Bacterial Growth
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Caption: Inhibition of bacterial fatty acid synthesis by Complestatin.

Summary of Quantitative Data
Stereoselectivi

Synthetic Step  Product Yield . Reference
ty/Ratio

Asymmetric )
_ _ Aminoalcohol
Aminohydroxylati ) 75% >98% ee, 5:1rr [1]
Intermediate

on
Larock Functionalized
Macrocyclization DEF Ring 89% 4:1 (R:S) [8]
(DEF Ring) System
ABCD Ring )
] ABCD Ring )
Closure (Biaryl up to 95% 5:1 atropisomers  [1]
] System
Ether Formation)
) De-nitrated
Nitro Group .
ABCD Ring 90% - [1]
Removal
System
Oxidation of 93% (HCI-
Complestatin to Complestatin A DMSO) / 82% - [41051[6]
Complestatin A (NBS, THF-H20)
Conclusion

The stereocontrolled synthesis of Complestatin B has been successfully achieved through a
modular and efficient strategy. The key to this success lies in the atroposelective Larock indole
synthesis, which allows for precise control over the complex stereochemistry of the molecule.
The detailed protocols and data presented herein provide a valuable resource for researchers
in organic synthesis and medicinal chemistry who are interested in this class of potent bioactive
compounds. The modularity of the synthesis also opens avenues for the creation of novel
analogues with potentially enhanced therapeutic properties.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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